molecular formula C14H10ClFO2 B14029767 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Cat. No.: B14029767
M. Wt: 264.68 g/mol
InChI Key: JVMVSVZASIVKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is a halogenated benzaldehyde derivative characterized by a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic aldehydes are often employed to construct complex molecules.

Properties

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-3-fluoro-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10ClFO2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JVMVSVZASIVKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Detailed Stepwise Preparation

Step 1: Preparation of 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
  • Starting from 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol.
  • Reaction medium: 2,5-dimethylfuran.
  • Base: Sodium hydride is added to deprotonate the alcohol and promote nucleophilic substitution.
  • Reaction time: 1–5 hours, preferably 2–3 hours.
  • Product: 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Step 2: Reduction of Nitro Group to Amine
  • The nitro compound is mixed with ammonium chloride, iron powder, and water.
  • This reduction converts the nitro group to an amine, yielding 3-chloro-4-(3-fluorobenzyloxy)aniline.
Step 3: Formylation to Introduce Aldehyde Group
  • The aromatic amine or phenol derivative is subjected to formylation, commonly via a Vilsmeier-Haack reaction.
  • Reagents such as phosphorus oxychloride and dimethylformamide (DMF) are used.
  • This step introduces the aldehyde group at the desired position on the aromatic ring.
Step 4: Purification and Characterization
  • The crude product is purified by column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate.
  • Structural confirmation is performed by spectroscopic techniques including proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Alternative Synthetic Routes and Modifications

  • Benzylation of hydroxybenzaldehydes using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60 °C for 1.5 hours provides an efficient route to benzyloxybenzaldehydes, which can be further halogenated to introduce chlorine and fluorine substituents.
  • Coupling reactions using palladium-catalyzed cross-coupling can also be employed to introduce aryl groups with fluorine substituents prior to benzylation and aldehyde formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 1,2-dichloro-4-nitrobenzene, m-fluorobenzyl alcohol, NaH, 2,5-dimethylfuran Room temp to reflux 2–3 hours Not specified Nucleophilic aromatic substitution
2 Ammonium chloride, iron powder, water Room temperature Several hours Not specified Reduction of nitro to amine
3 Phosphorus oxychloride, DMF 0–40 °C Several hours High Vilsmeier-Haack formylation
4 Benzyl bromide, K2CO3, DMF 60 °C 1.5 hours ~80 Benzylation of hydroxybenzaldehyde

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): Aldehyde proton typically appears as a singlet near δ 10.0 ppm; aromatic protons show multiplets between δ 6.8–7.6 ppm; benzylic methylene protons appear as singlets around δ 5.3 ppm.
  • ¹³C NMR: Aldehyde carbon resonates near δ 188 ppm; aromatic carbons show characteristic shifts influenced by halogen substituents.
  • IR Spectroscopy: Strong absorption near 1700 cm⁻¹ corresponding to the aldehyde C=O stretch.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C14H10ClFO2.

Summary of Research Findings

  • The synthesis of this compound is well-established through nucleophilic aromatic substitution, reduction, and formylation steps.
  • Control of reaction parameters such as temperature, solvent, and reaction time is critical for maximizing product yield and purity.
  • Benzylation of hydroxy-substituted intermediates in DMF with potassium carbonate and benzyl bromide is an efficient method for introducing the benzyloxy group.
  • Spectroscopic data confirm the structure and purity of the synthesized compound.
  • The presence of electron-withdrawing chlorine and fluorine atoms enhances the electrophilicity of the aldehyde group, influencing subsequent reactivity in synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid.

    Reduction: 2-(Benzyloxy)-4-chloro-3-fluorobenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-4-methoxy-3-fluorobenzaldehyde.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(benzyloxy)-4-chloro-3-fluorobenzaldehyde, we compare it with structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound C₁₄H₁₀ClFO₂ 268.68 2-OBz, 4-Cl, 3-F Intermediate for halogenated aromatics
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 4-OBz Precursor for phenolic resins
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ 188.13 4-OCHF₂, 3-OCH₃ High solubility (Log S = -1.7)
Benzaldehyde, 4-(2-chloro-3-fluorophenoxy)- C₁₃H₈ClFO₂ 250.65 4-O(2-Cl-3-F-Ph) Agrochemical intermediate
2-(4-Fluorophenyl)benzaldehyde C₁₃H₉FO 200.21 2-(4-F-Ph) Photovoltaic material precursor

Key Observations:

Substituent Effects: The benzyloxy group in this compound provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing difluoromethoxy group in 4-(difluoromethoxy)-3-methoxybenzaldehyde, which lowers electron density at the aldehyde group, enhancing electrophilicity . The chlorine and fluorine atoms in the target compound increase polarity and may improve binding affinity in biological systems compared to non-halogenated analogs like 4-benzyloxybenzaldehyde .

Synthetic Routes :

  • Analogous benzyloxy-substituted benzaldehydes (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) are synthesized via nucleophilic substitution using Cs₂CO₃ in dimethylformamide (DMF), followed by column chromatography . This method may apply to the target compound, though the presence of multiple halogens could necessitate optimized reaction conditions.
  • In contrast, 4-(difluoromethoxy)-3-methoxybenzaldehyde is synthesized via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions, highlighting the role of fluorinated reagents in introducing stable C-F bonds .

Physicochemical Properties: Solubility: The target compound’s solubility in organic solvents (e.g., ethyl acetate, DCM) is expected to be moderate, similar to 4-(benzyloxy)-3-phenethoxybenzaldehyde . However, 4-(difluoromethoxy)-3-methoxybenzaldehyde exhibits higher aqueous solubility (Log S = -1.7) due to its smaller substituents . Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting points than non-halogenated analogs. For example, 4-(2-chloro-3-fluorophenoxy)benzaldehyde (MW 250.65) likely has greater thermal stability than 4-benzyloxybenzaldehyde (MW 212.24) due to increased molecular weight and halogen-induced intermolecular forces .

Biological Activity

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol. This compound features a unique structural arrangement, characterized by a benzaldehyde functional group substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the benzene ring. The presence of halogen atoms and the benzyloxy group enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

The compound exhibits electrophilic aromatic substitution properties typical of halogenated aromatic compounds. Its synthesis can involve various methods, including nucleophilic substitution reactions or coupling reactions involving benzyloxy derivatives. The unique combination of substituents potentially enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

While specific biological activity data for this compound is limited, related compounds with similar structures have been shown to possess significant pharmacological properties. Research indicates that halogenated benzaldehyde derivatives often exhibit:

  • Antimicrobial Activity : Compounds with similar halogen substitutions have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . Preliminary studies suggest that this compound may exhibit comparable antimicrobial properties due to its structural features.
  • Antitumor Activity : Studies on structurally analogous compounds have indicated potential anticancer effects, particularly against human tumor cell lines. For instance, derivatives containing halogens have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaNotable Features
4-Chloro-3-fluorobenzaldehydeC7H4ClFLacks benzyloxy group; simpler structure.
2-Benzyloxy-4-fluorobenzaldehydeC14H11FO2Similar benzyloxy substitution; no chlorine.
3-Chloro-5-fluorobenzaldehydeC7H4ClFDifferent halogen position; lacks benzyloxy.

The presence of both chlorine and fluorine atoms along with the benzyloxy group distinguishes this compound from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies

  • Antimicrobial Studies : A study on thiocarboxyhydrazones showed that compounds with chloro and fluoro substitutions exhibited varying degrees of antimicrobial activity against C. albicans and E. coli. Specifically, compounds similar in structure to this compound demonstrated medium activity against these pathogens .
  • Antitumor Research : Investigations into other halogenated benzaldehydes have revealed their potential in targeting vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in cancer proliferation. Compounds with similar substitutions have shown promising IC50 values against various cancer cell lines .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde, and what critical reaction parameters must be controlled?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving protective group chemistry and halogenation. A common approach involves:

Benzyloxy Protection : Introducing the benzyloxy group to a phenolic precursor (e.g., 4-hydroxybenzaldehyde) using benzyl bromide under basic conditions.

Halogenation : Sequential chlorination and fluorination at specific positions. Chlorination may employ reagents like SOCl2\text{SOCl}_2, while fluorination could use DAST\text{DAST} (diethylaminosulfur trifluoride) or halogen-exchange reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : A combination of spectroscopic methods is essential:
  • 1H^1\text{H}-NMR : Confirm substitution patterns via aromatic proton splitting. For example, the aldehyde proton appears as a singlet near 10.1 ppm, while benzyloxy methylene protons resonate as a singlet at ~5.1 ppm .

  • 19F^{19}\text{F}-NMR : Identifies fluorine environment; a single peak near -110 ppm (for aromatic F) confirms position 3 substitution.

  • FT-IR : Aldehyde C=O stretch (~1680–1700 cm1^{-1}) and C-F stretch (~1100–1250 cm1^{-1}) .

  • Mass Spectrometry (MS) : Molecular ion peak (M+\text{M}^+) to verify molecular weight.

    • Data Table : Spectral Markers
TechniqueKey Peaks/BandsStructural Insight
1H^1\text{H}-NMR10.1 ppm (s, 1H, CHO)Aldehyde group presence
19F^{19}\text{F}-NMR-110 ppm (s, 1F)Fluorine at position 3
FT-IR1690 cm1^{-1} (C=O)Confirms aldehyde functionality

Q. What are the recommended storage and handling protocols for this compound to ensure laboratory safety?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact; wash immediately with water if exposed .
  • Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data observed during characterization of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or tautomerism. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1\text{H}-1H^1\text{H} and 1H^1\text{H}-13C^{13}\text{C} couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal shifts at different temperatures.
  • Computational Validation : Compare experimental 19F^{19}\text{F}-NMR shifts with DFT-calculated values to confirm substituent positions.

Q. What mechanistic insights govern the regioselective functionalization (e.g., chlorination/fluorination) in the synthesis of polyhalogenated benzaldehyde derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Electron-withdrawing groups (e.g., benzyloxy) direct electrophilic substitution to activated positions. For example, the benzyloxy group at position 2 deactivates adjacent positions, favoring chlorination at position 4.
  • Steric Hindrance : Bulky substituents (e.g., benzyloxy) block specific sites. Fluorination at position 3 may proceed via directed ortho-metalation strategies.
    Experimental validation can involve isotopic labeling or kinetic studies .

Q. In the design of Schiff base metal complexes derived from this compound, what factors influence ligand-metal stoichiometry and complex stability?

  • Methodological Answer : Key factors include:
  • Ligand Denticity : The aldehyde and adjacent functional groups (e.g., hydroxyl) determine binding modes (monodentate vs. bidentate).
  • Metal Ion Size/Charge : Smaller ions (e.g., Cu2+\text{Cu}^{2+}) favor 1:2 (metal:ligand) complexes, while larger ions (e.g., Zn2+\text{Zn}^{2+}) may form 1:1 structures .
  • pH and Solvent : Stability is enhanced in aprotic solvents (e.g., DMF) and neutral pH.
    Characterization via ESR (for paramagnetic metals) and fluorescence quenching studies can validate coordination geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.